N7-Methylation Reduces Hydrogen-Bond Donor Count by 1 Relative to the Non-Methylated 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine Parent Scaffold
The target compound bears an N7-methyl group that eliminates the pyrrole NH hydrogen-bond donor present in the non-methylated parent scaffold. PubChem-computed data show the target compound has a hydrogen-bond donor count (HBD) of 1, versus HBD = 2 for 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine (CAS 1368194-74-4) [1][2]. This single-donor difference is pharmacokinetically meaningful: reducing HBD count from 2 to 1 is associated with improved passive membrane permeability and blood-brain barrier penetration potential [3].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (PubChem computed, Cactvs 3.4.8.18) |
| Comparator Or Baseline | 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine (CAS 1368194-74-4): HBD = 2 |
| Quantified Difference | ΔHBD = −1 (50% reduction) |
| Conditions | Computed physicochemical properties; PubChem 2021.05.07 release; Cactvs 3.4.8.18 engine |
Why This Matters
A lower HBD count predicts improved passive permeability, which is critical for CNS-penetrant kinase inhibitor programs where the non-methylated parent may be disfavored.
- [1] PubChem CID 118798154. (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine – Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem CID 82417646. 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine – Computed Properties. National Center for Biotechnology Information. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. 2010;1(6):435-449. View Source
